Cas no 1822852-73-2 (tert-butyl N-(3-fluoroazetidin-3-yl)carbamate)
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl N-(3-fluoroazetidin-3-yl)carbamate
- tert-butyl N-(3-fluoroazetidin-3-yl)carbamate
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- Inchi: 1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12)
- InChI Key: JZRQBMFBYRSCFQ-UHFFFAOYSA-N
- SMILES: N1CC(NC(OC(C)(C)C)=O)(F)C1
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM537360-100mg |
tert-Butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95%+ | 100mg |
$1336 | 2023-02-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-100MG |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 100MG |
¥ 3,009.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-250MG |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 250MG |
¥ 4,818.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-500MG |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 500MG |
¥ 8,025.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-1G |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 1g |
¥ 12,031.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-5G |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 5g |
¥ 36,095.00 | 2023-04-14 | |
| Ambeed | A394852-250mg |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 98% | 250mg |
$1450.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-100mg |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 100mg |
¥3009.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-250mg |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 250mg |
¥4818.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1523-500mg |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
1822852-73-2 | 95% | 500mg |
¥8025.0 | 2024-04-23 |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate Suppliers
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on tert-butyl N-(3-fluoroazetidin-3-yl)carbamate
Comprehensive Guide to tert-butyl N-(3-fluoroazetidin-3-yl)carbamate (CAS 1822852-73-2): Properties, Applications, and Market Insights
The compound tert-butyl N-(3-fluoroazetidin-3-yl)carbamate (CAS 1822852-73-2) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This carbamate-protected azetidine scaffold is particularly valuable due to its unique structural features, including the 3-fluoroazetidin-3-yl moiety, which enhances its potential as a building block in drug discovery. The presence of both the tert-butyl carbamate protecting group and the fluorine atom makes this compound a versatile intermediate for synthesizing biologically active molecules.
In recent years, the demand for fluoroazetidine derivatives like tert-butyl N-(3-fluoroazetidin-3-yl)carbamate has surged, driven by the pharmaceutical industry's focus on developing novel therapeutics. Researchers are particularly interested in this compound's potential applications in kinase inhibitors, protease inhibitors, and GPCR-targeted drugs. The fluorine atom's introduction often improves metabolic stability and membrane permeability, making it a crucial modification in modern drug design strategies.
The synthesis of tert-butyl N-(3-fluoroazetidin-3-yl)carbamate typically involves multi-step organic transformations starting from readily available precursors. Key steps may include azetidine ring formation, fluorination at the 3-position, and carbamate protection using di-tert-butyl dicarbonate. The compound's purity and stability are critical factors for its successful application in downstream processes, requiring careful handling and storage under inert conditions.
From a structural perspective, the 3-fluoroazetidine core presents interesting conformational constraints that can influence biological activity. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, allowing for selective deprotection when needed in synthetic sequences. This feature makes tert-butyl N-(3-fluoroazetidin-3-yl)carbamate particularly valuable in parallel synthesis and combinatorial chemistry approaches.
Current market trends indicate growing interest in fluorinated heterocycles like this compound, with pharmaceutical companies actively seeking novel drug-like scaffolds for their pipelines. The global market for fluorinated building blocks is projected to expand significantly, driven by increasing R&D investments in targeted therapies and the continuous need for improved drug candidates with better pharmacokinetic profiles.
Researchers working with tert-butyl N-(3-fluoroazetidin-3-yl)carbamate should be aware of its physical and chemical properties. The compound typically appears as a white to off-white crystalline solid with moderate solubility in common organic solvents. Its stability profile suggests storage at low temperatures (2-8°C) under inert atmosphere for long-term preservation. Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and HPLC analysis to ensure purity and confirm structure.
The application potential of tert-butyl N-(3-fluoroazetidin-3-yl)carbamate extends beyond pharmaceuticals. Material scientists are exploring its use in designing fluorinated polymers with unique properties, while agrochemical researchers investigate its potential as a precursor for novel crop protection agents. The compound's versatility stems from the reactive sites available for further functionalization, including the protected amine and the fluorine substituent.
Recent scientific literature highlights several innovative uses of 3-fluoroazetidine derivatives in medicinal chemistry. Some studies report their incorporation into covalent inhibitors targeting specific enzymes, while others describe their role in improving the blood-brain barrier penetration of central nervous system drugs. These developments underscore the importance of tert-butyl N-(3-fluoroazetidin-3-yl)carbamate as a valuable tool in modern drug discovery.
For synthetic chemists, handling tert-butyl N-(3-fluoroazetidin-3-yl)carbamate requires standard safety precautions appropriate for laboratory chemicals. While not classified as hazardous under normal conditions, proper personal protective equipment should be worn when working with this compound. The Boc-protected amine is generally stable under basic conditions but may undergo deprotection under acidic conditions, a property frequently exploited in synthetic sequences.
The future outlook for tert-butyl N-(3-fluoroazetidin-3-yl)carbamate appears promising, with increasing patent activity surrounding fluoroazetidine-containing compounds. As drug discovery efforts continue to explore three-dimensional, sp3-rich scaffolds, the demand for such building blocks is expected to rise. Researchers are particularly interested in developing more efficient synthetic routes to access this and related fluorinated nitrogen heterocycles to support medicinal chemistry programs.
In conclusion, tert-butyl N-(3-fluoroazetidin-3-yl)carbamate (CAS 1822852-73-2) represents an important fluorinated building block with wide-ranging applications in pharmaceutical research and development. Its unique structural features, including the 3-fluoroazetidine core and Boc-protected amine, make it a valuable intermediate for creating diverse molecular architectures. As the scientific community continues to explore the potential of fluorine-containing heterocycles, this compound is likely to remain a focus of ongoing research and development efforts in both academic and industrial settings.
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